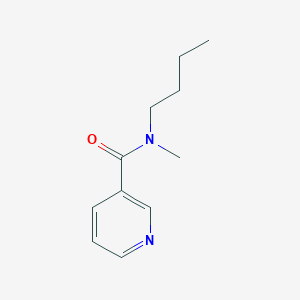

N-Butyl-N-methylpyridine-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

142566-02-7 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-butyl-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C11H16N2O/c1-3-4-8-13(2)11(14)10-6-5-7-12-9-10/h5-7,9H,3-4,8H2,1-2H3 |

InChI Key |

APGWAGCYMJWZAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl N Methylpyridine 3 Carboxamide and Its Analogues

Classical Amidation Routes and Their Applicability to N-Butyl-N-methylpyridine-3-carboxamide Synthesisresearchgate.nethepatochem.com

The most conventional and widely practiced method for forming an amide bond is through the condensation reaction between a carboxylic acid and an amine. hepatochem.com However, the direct coupling is challenging due to the acid-base reaction between the carboxylic acid and the basic amine, which forms a highly unreactive carboxylate salt. libretexts.orgfishersci.co.uk Consequently, the synthesis of this compound via classical routes necessitates the activation of the carboxylic acid group of nicotinic acid (pyridine-3-carboxylic acid) to create a more electrophilic species that can readily react with the secondary amine, N-methylbutylamine.

Carboxylic Acid Activation Strategies for N-Butyl-N-methylpyridine-3-carboxamideacs.org

To facilitate the amidation process, the carboxyl group of nicotinic acid must be converted into a more reactive intermediate. Several classes of reagents and strategies are available for this purpose.

A primary strategy involves converting the carboxylic acid into a highly reactive acyl chloride. This is typically achieved by treating nicotinic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting nicotinoyl chloride is then reacted with the amine without the need for isolation. fishersci.co.uk

Another widely used method employs coupling reagents that generate an active ester or a similarly reactive intermediate in situ. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common choices. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.co.uk To enhance efficiency and suppress side reactions like racemization (a key consideration in peptide chemistry), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included. fishersci.co.uk

Phosphonium and aminium/uronium-based reagents represent another major class of activators, developed largely from peptide synthesis research. hepatochem.com Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU are known for their high efficiency, though their cost can be a factor. rsc.org Propylphosphonic anhydride (B1165640) (T3P®) is another effective and commercially available coupling reagent that promotes the dehydration reaction. organic-chemistry.org

| Reagent Class | Specific Examples | Intermediate Formed | Key Features |

|---|---|---|---|

| Acid Halide Formers | Thionyl chloride (SOCl₂), Oxalyl chloride | Acyl Chloride | Highly reactive; byproduct (HCl) must be scavenged. fishersci.co.uk |

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Widely used; often requires additives (e.g., HOBt) to prevent side reactions. fishersci.co.uk |

| Phosphonium Salts | PyBOP, BOP | Acylphosphonium salt | High efficiency, rapid reactions. rsc.org |

| Aminium/Uronium Salts | HBTU, HATU | Active Ester | Very effective coupling agents, common in peptide synthesis. rsc.orgacs.org |

| Anhydrides | Propylphosphonic anhydride (T3P®) | Mixed Anhydride | Powerful dehydrating agent with easy workup. organic-chemistry.org |

Amine Reactants and Reaction Conditions for this compound Formationacs.org

For the synthesis of this compound, the specific nucleophile is the secondary amine, N-methylbutylamine. The reaction conditions are dictated by the chosen activation strategy.

In the Schotten-Baumann type reaction, the activated nicotinoyl chloride is typically dissolved in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and the amine is added, often along with a non-nucleophilic base. fishersci.co.uk The purpose of the base, such as triethylamine (B128534) or pyridine (B92270), is to neutralize the hydrochloric acid (HCl) generated during the reaction. fishersci.co.ukyoutube.com Without a scavenger, the HCl would react with the N-methylbutylamine to form an unreactive ammonium (B1175870) salt, effectively halting the desired reaction. youtube.com

When using coupling reagents like DCC or EDC, the nicotinic acid, the amine (N-methylbutylamine), and the coupling reagent (plus any additives like HOBt) are mixed in an appropriate aprotic solvent. These reactions can often be run at room temperature, and the choice of solvent can influence the reaction rate and ease of product isolation. fishersci.co.uk The urea (B33335) byproduct formed from carbodiimide (B86325) reagents (e.g., dicyclohexylurea from DCC) is often insoluble in common reaction solvents, which can simplify purification through filtration. libretexts.org

Advanced Synthetic Approaches to this compound

Beyond classical methods, modern synthetic chemistry offers several advanced techniques that can provide advantages in terms of efficiency, yield, and environmental impact for the production of this compound.

Transition Metal-Catalyzed Coupling Reactions for Pyridine-3-Carboxamide (B1143946) Scaffoldshepatochem.comnih.gov

Direct amidation of carboxylic acids using catalysts is an attractive, atom-economical alternative to stoichiometric activators. Research has identified several transition metal salts capable of catalyzing this transformation, including those of titanium, zirconium, and iron. rsc.org For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines. rsc.org Applying this to the target compound would involve heating nicotinic acid and N-methylbutylamine with a catalytic amount of TiF₄ in a solvent like toluene. rsc.org

Another approach involves multicomponent reactions. A ceria-doped multi-walled carbon nanotube (CeO₂/MWCNT) composite has been used as a heterogeneous catalyst for the one-pot synthesis of pyridine-3-carboxamides. researchgate.net While the reported example involves a four-component reaction to build the pyridine ring and the amide simultaneously, it highlights the potential of heterogeneous catalysis in synthesizing complex pyridine carboxamide structures. researchgate.net Furthermore, electrochemical methods have been developed for synthesizing pyridine carboxamides from pyridine carbohydrazides and amines using KI as a mediator, offering an oxidant-free pathway. rsc.org

| Catalyst System | Reaction Type | Substrates | Reference |

|---|---|---|---|

| Titanium Tetrafluoride (TiF₄) | Direct Amidation | Carboxylic Acid + Amine | rsc.org |

| CeO₂/MWCNT Composite | Four-Component Reaction | Aldehyde, Amine, etc. | researchgate.net |

| Potassium Iodide (KI) | Electrochemical Amidation | Carbohydrazide + Amine | rsc.org |

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of various carboxamides, including heterocyclic variants, has been shown to benefit significantly from microwave irradiation. nih.govnih.gov

In a relevant study, the synthesis of furan (B31954) and picoline carboxamides was achieved with significantly higher yields and shorter reaction times using a microwave reactor compared to conventional reflux heating. nih.gov The typical procedure involved reacting the corresponding acyl chloride with an amine in the presence of pyridine and triethylamine under microwave irradiation for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 50-80 °C). nih.gov This methodology could be directly adapted for the synthesis of this compound from nicotinoyl chloride and N-methylbutylamine, likely resulting in a rapid and high-yielding conversion.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours (e.g., 24h) | Minutes (e.g., 15 min) nih.gov |

| Yield | Acceptable | Significantly Higher nih.gov |

| Energy Input | Bulk, inefficient heating | Direct, efficient heating of polar molecules |

Flow Chemistry Applications in this compound Production

Continuous flow chemistry offers numerous advantages for chemical production, including enhanced safety, better process control, scalability, and improved space-time yields. nih.gov The formation of amide bonds is well-suited to flow reactor technology. researchgate.netnih.gov

General strategies for amide synthesis have been successfully translated from batch to continuous flow processes. For example, protocols using common coupling reagents like carbodiimides (EDC) with additives (HOPO) or T3P have been adapted to plug flow reactors (PFRs). vapourtec.com In a potential flow synthesis of this compound, solutions of nicotinic acid, a coupling reagent, and N-methylbutylamine would be continuously pumped and mixed in a heated reactor coil. The short residence time within the reactor can be precisely controlled to maximize conversion and minimize byproduct formation.

More advanced flow systems utilize highly reactive intermediates that are generated and consumed in situ, which is difficult to manage in batch processing. nih.gov For instance, the rapid generation of highly active species from carboxylic acids using triphosgene, followed by immediate reaction with an amine, has been demonstrated in a microflow reactor to produce amides and peptides in high yields with very short reaction times. nih.gov Such a system could offer a highly efficient and scalable route to this compound.

Stereoselective Synthesis of Chiral Analogues of this compound

The creation of chiral molecules in an enantiomerically pure form is a significant challenge in chemical synthesis. Stereoselective methods are designed to control the arrangement of atoms in space, leading to the desired stereoisomer. For analogues of this compound where chirality is introduced, for instance, through substitution on the butyl or methyl groups or on the pyridine ring itself, asymmetric catalysis and chiral auxiliary-based approaches are paramount.

Asymmetric Catalysis in this compound Derivatization

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric catalysis can be applied to its synthesis. For instance, the asymmetric functionalization of a precursor molecule is a common strategy.

Rhodium-based catalysts, often paired with chiral phosphine (B1218219) ligands like BINAP or Segphos, have shown success in the asymmetric N-allylation of related heterocyclic systems, achieving high enantioselectivity. nih.gov A similar strategy could be envisioned for the synthesis of chiral N-alkenyl derivatives of pyridine-3-carboxamide, which could then be reduced to the corresponding chiral N-alkyl compounds. Another approach involves the asymmetric reduction of a suitably functionalized pyridine ring or side chain. For example, rhodium-catalyzed asymmetric Heck reactions have been used to create chiral 3-substituted tetrahydropyridines from pyridine precursors, which could serve as a foundational strategy for building chiral analogues. snnu.edu.cn

Organocatalysis, which uses small organic molecules as catalysts, offers another avenue. Chiral squaramide catalysts have been effective in promoting domino reactions to form complex chiral tetrahydropyridines with multiple stereocenters. nih.gov Such methodologies could be adapted to precursors of this compound to introduce chirality early in the synthetic sequence.

Table 1: Illustrative Asymmetric Catalytic Reactions for Heterocycle Synthesis This table presents examples of asymmetric catalysis on related heterocyclic systems to illustrate potential applications for the synthesis of chiral this compound analogues.

| Catalyst/Ligand System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh(I)/DTBM-Segphos | N-allylation | Aryl hydrazines | up to 98% | nih.gov |

| Quinine-derived squaramide | Michael/aza-Henry/cyclization | 1,3-dicarbonyls, nitroolefins, aldimines | up to >99% | nih.gov |

| Rh-catalyst | Asymmetric reductive Heck | Phenyl pyridine-1(2H)-carboxylate | High | snnu.edu.cn |

Chiral Auxiliary Approaches for this compound Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com This is a robust and well-established strategy for asymmetric synthesis. nih.govresearchgate.net

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to a precursor molecule to control the introduction of stereocenters. For example, if a chiral center were to be introduced at the α-position of the N-butyl group, one could start with a chiral amine. Alternatively, a chiral auxiliary could be used to direct the alkylation of a related amide. Evans' oxazolidinone auxiliaries are widely used for this purpose. nih.gov In a hypothetical application, nicotinic acid could be coupled to a chiral oxazolidinone. The resulting N-acyl oxazolidinone could then direct the stereoselective addition of a nucleophile to a modified pyridine ring or a side chain.

Another common class of auxiliaries is based on pseudoephedrine. wikipedia.org When reacted with a carboxylic acid like nicotinic acid, it forms an amide. The stereochemistry of the subsequent reactions, such as alkylation at a position alpha to the carbonyl group (if the pyridine ring were modified to allow this), would be controlled by the chiral scaffold of the pseudoephedrine. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Potential Application This table outlines common chiral auxiliaries and their general use, which could be adapted for the stereoselective synthesis of this compound analogues.

| Chiral Auxiliary | Typical Application | Potential Use in Synthesis of Chiral Analogues | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Directing stereoselective functionalization of the pyridine or N-alkyl moieties. | sigmaaldrich.comnih.gov |

| Pseudoephedrine | Asymmetric alkylation via enolate formation | Controlling stereoselective alkylation of a precursor. | wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, alkylations, aldol reactions | Guiding stereoselective cycloadditions or alkylations of a functionalized precursor. | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, catalysis over stoichiometric reagents, and the avoidance of organic solvents.

Solvent-Free this compound Synthetic Methodologies

Performing reactions without a solvent (neat) or in an aqueous medium can significantly reduce the environmental impact of a synthetic process. Solvent-free reactions often benefit from enhanced reaction rates and simplified purification procedures. Microwave-assisted organic synthesis (MAOS) is a technique that can facilitate solvent-free reactions by providing rapid and uniform heating.

The synthesis of various heterocyclic compounds, including nicotinamide (B372718) derivatives, has been successfully achieved under solvent-free conditions, sometimes with microwave irradiation, leading to higher yields and shorter reaction times. researchgate.net For the synthesis of this compound, a direct condensation of nicotinic acid with N-butyl-N-methylamine could potentially be carried out under solvent-free or neat conditions, possibly with a catalyst and microwave heating to drive the reaction to completion. Another approach is the condensation of nicotinamide with an appropriate amine under solvent-free conditions, which has been demonstrated for related systems. researchgate.net

Use of Sustainable Catalysts for this compound Formation

The use of sustainable catalysts, which are often recyclable and derived from abundant, non-toxic materials, is a cornerstone of green chemistry. For the formation of the amide bond in this compound, several types of sustainable catalysts can be considered.

Enzymatic Catalysis: Enzymes are highly efficient and selective biocatalysts that operate under mild conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective for amidation reactions. nih.gov CALB can catalyze the direct condensation of a carboxylic acid and an amine in green solvents or even under solvent-free conditions, producing water as the only byproduct. nih.gov This enzymatic method could be directly applied to the synthesis of this compound from nicotinic acid and N-butyl-N-methylamine.

Heterogeneous Catalysts: Solid-supported catalysts offer the advantages of easy separation from the reaction mixture and recyclability. Nickel-based nanocatalysts have been developed for the reductive amidation of esters with nitro compounds, providing a step-economic route to amides. nih.gov While this specific transformation is not directly applicable, it highlights the potential of using heterogeneous catalysts for amide formation. Boronic acids have also been identified as effective catalysts for direct amidation, often requiring conditions that allow for the removal of water. ucl.ac.uk More advanced solid catalysts, such as zeolites or heteropoly acids, are known to catalyze esterification and could potentially be adapted for amidation reactions under green conditions.

Table 3: Comparison of Sustainable Catalytic Methods for Amide Synthesis This table compares different sustainable catalytic approaches that could be applied to the synthesis of this compound.

| Catalytic System | Catalyst Type | Typical Reaction Conditions | Advantages | Potential Application | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Biocatalyst (Enzyme) | Mild temperature, green solvent or solvent-free | High selectivity, mild conditions, biodegradable | Direct amidation of nicotinic acid with N-butyl-N-methylamine | nih.gov |

| Boronic Acid Catalysts | Homogeneous | Anhydrous conditions, often with water removal | Low toxicity, good functional group tolerance | Catalytic direct amidation | ucl.ac.uk |

Advanced Structural Characterization and Spectroscopic Elucidation of N Butyl N Methylpyridine 3 Carboxamide

Conformational Analysis of N-Butyl-N-methylpyridine-3-carboxamide in Solution and Solid State

The three-dimensional arrangement of atoms in this compound is not static; it exists as an equilibrium of different conformers. Understanding this equilibrium in both solution and solid phases is crucial for predicting its chemical behavior and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the conformational dynamics of molecules in solution. copernicus.org For this compound, the primary focus of NMR analysis is the hindered rotation around the amide C(O)-N bond. This restricted rotation gives rise to distinct rotational isomers, or rotamers, which can be observed if their rate of interconversion is slow on the NMR timescale. copernicus.org At room temperature, these rotamers may interconvert rapidly, resulting in a spectrum with population-weighted average signals. However, by lowering the temperature, the interconversion can be slowed, allowing for the resolution of separate signals for each distinct conformer. researchgate.net

Studies on related amide systems show that the presence of two distinct sets of signals in the ¹H or ¹³C NMR spectrum at low temperatures is indicative of this slow exchange phenomenon. copernicus.orgresearchgate.net For this compound, this would manifest as a doubling of peaks for the N-methyl and N-butyl groups, as well as for the protons on the pyridine (B92270) ring adjacent to the carboxamide group. The relative integration of these paired signals allows for the direct calculation of the conformer populations and, subsequently, the Gibbs free energy difference (ΔG) between them. researchgate.net

Techniques like 2D Exchange Spectroscopy (EXSY) can definitively verify the interconversion between these conformers. rsc.org Furthermore, Nuclear Overhauser Effect (NOE) analysis can provide through-space distance information, helping to assign the specific geometry (E/Z configuration) of the dominant rotamers in solution. rsc.org

Table 1: Representative ¹H NMR Data for Conformational Analysis

| Proton | Expected Chemical Shift (ppm) - Major Rotamer | Expected Chemical Shift (ppm) - Minor Rotamer | Key Observations |

|---|---|---|---|

| Pyridine-H2 | 8.8 - 9.0 | 8.7 - 8.9 | Splitting indicates coupling to other ring protons. |

| Pyridine-H4 | 8.0 - 8.2 | 7.9 - 8.1 | Affected by the electronic environment of the amide. |

| Pyridine-H5 | 7.4 - 7.6 | 7.3 - 7.5 | Standard aromatic region. |

| Pyridine-H6 | 8.6 - 8.8 | 8.5 - 8.7 | Deshielded due to proximity to nitrogen. |

| N-CH₃ | 2.9 - 3.1 | 3.0 - 3.2 | Two distinct singlets at low temperature. |

| N-CH₂ (butyl) | 3.3 - 3.5 | 3.4 - 3.6 | Two distinct triplets at low temperature. |

| Butyl Chain | 0.9 - 1.7 | 0.9 - 1.7 | Overlapping multiplets, may show broadening. |

Note: These are predicted values and may vary based on solvent and temperature.

X-ray Crystallography for this compound Solid-State Conformation and Crystal Packing

While NMR reveals dynamics in solution, X-ray crystallography provides a static, high-resolution snapshot of the molecule's conformation in the solid state. This technique determines the precise spatial coordinates of each atom, yielding accurate bond lengths, bond angles, and torsion angles. For this compound, a key parameter to be determined would be the torsion angle of the pyridine ring relative to the plane of the amide group.

Vibrational Spectroscopy for Intermolecular Interactions in this compound Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally sensitive to the chemical environment of functional groups and is particularly well-suited for studying intermolecular interactions.

Infrared (IR) Spectroscopy for Hydrogen Bonding Networks in this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The frequency of these vibrations is highly characteristic of specific chemical bonds. libretexts.org The formation of intermolecular hydrogen bonds, even weak C-H···O bonds, causes predictable shifts in the IR spectrum. researchgate.net

For this compound, the most informative region would be the carbonyl (C=O) stretching frequency. In a non-interacting environment, a tertiary amide like this would show a sharp C=O stretching band around 1650-1670 cm⁻¹. However, if the carbonyl oxygen acts as a hydrogen bond acceptor, this bond is slightly weakened and elongated, resulting in a shift of the absorption band to a lower frequency (a red shift). researchgate.netnih.gov The magnitude of this shift is indicative of the strength of the hydrogen bonding interaction. nih.gov Similarly, the C-H stretching vibrations of the alkyl groups and the pyridine ring could exhibit subtle shifts and broadening upon involvement in intermolecular interactions. libretexts.org

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Influence of H-Bonding |

|---|---|---|---|

| C-H (Pyridine) | Stretching | 3000 - 3100 | Minor shifts and broadening. |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Minor shifts and broadening. |

| C=O (Amide) | Stretching | 1650 - 1670 | Red shift (to lower cm⁻¹) upon H-bond acceptance. |

| C-N (Amide) | Stretching | 1300 - 1400 | Can be coupled with other vibrations. |

| Pyridine Ring | Ring Breathing | 1400 - 1600 | Shifts based on substitution and interaction. |

Note: Values are typical and can be influenced by the physical state (solid, liquid, solution) and solvent.

Raman Spectroscopy for Vibrational Modes and Structural Insights of this compound

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light and is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. The formation of intermolecular complexes can lead to significant changes in the Raman spectrum. nih.gov

For this compound, the characteristic vibrational modes of the pyridine ring are excellent probes for structural and environmental changes. Studies on pyridine-containing complexes have shown that dative or hydrogen bonding to the pyridine nitrogen atom causes significant shifts in the ring breathing modes (e.g., ν₁, ν₆ₐ, ν₁₂) to higher frequencies. nih.gov The formation of intermolecular C-H···N interactions in the solid state or in concentrated solutions of this compound would be expected to produce similar shifts in these characteristic Raman bands, providing clear evidence of such interactions. nih.gov

Advanced Mass Spectrometry for this compound Derivative Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques, often coupled with chromatography (LC-MS or GC-MS), are indispensable for identifying and characterizing the compound and its derivatives or metabolites. asm.org

High-Resolution Mass Spectrometry (HR-MS) can determine the molecular weight of this compound with high precision, which allows for the unambiguous calculation of its elemental formula (C₁₁H₁₆N₂O). nih.gov

Tandem mass spectrometry (MS/MS) is used to elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. For this compound, the fragmentation pattern would be characteristic of its structure. Common fragmentation pathways for amides include cleavage of the amide bond and the bonds adjacent to the nitrogen atom.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (MW: 192.26 g/mol )

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 192.13 | [M]⁺ | Molecular Ion |

| 149.07 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl chain (McLafferty rearrangement possible). |

| 135.09 | [M - C₄H₉]⁺ | Cleavage of the N-butyl bond. |

| 121.04 | [Py-CO]⁺ | Cleavage of the amide C-N bond. |

| 106.05 | [Py-CN]⁺ | Fragmentation of the carboxamide group. |

| 78.05 | [Py]⁺ | Loss of the entire carboxamide side chain. |

Note: Py = Pyridine ring. Fragmentation is based on typical amide and pyridine derivative patterns.

In metabolic or degradation studies, LC-MS can be used to identify derivatives such as hydroxylated species on the butyl chain or the pyridine ring, or hydrolysis products like nicotinic acid and N-butyl-N-methylamine. asm.org

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Nicotinamide (B372718) (Pyridine-3-carboxamide) |

| Nipecotic acid (Piperidine-3-carboxylic acid) |

| Nicotinic acid |

| N-butyl-N-methylamine |

| 5-bromo-N-butyl-N-methylpyridine-3-carboxamide |

High-Resolution Mass Spectrometry for Structural Confirmation of this compound Analogues

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of this compound and its synthesized analogues. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, which is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

In the analysis of this compound analogues, where modifications might involve the substitution of atoms or the alteration of functional groups, HRMS is crucial for verifying the successful synthesis of the target compound. For instance, the introduction of a hydroxyl group or a halogen atom in place of a hydrogen atom on the pyridine ring or the butyl chain would result in a specific mass shift that can be precisely measured by HRMS.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, coupled with high-resolution measurements of the fragment ions, provide further structural information. The cleavage of the amide bond, the butyl chain, and fragmentation of the pyridine ring produce characteristic ions. By analyzing the exact masses of these fragments, the specific sites of modification in the analogues can be pinpointed.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound and a Hypothetical Analogue

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Key Fragment Ions (m/z) |

| This compound | C11H16N2O | 192.1263 | 192.1261 | -1.0 | 122.0604, 94.0498, 78.0342 |

| Hypothetical Analogue: 5-Fluoro-N-Butyl-N-methylpyridine-3-carboxamide | C11H15FN2O | 210.1168 | 210.1165 | -1.4 | 140.0510, 112.0404, 96.0248 |

Note: The data in this table is illustrative and based on theoretical calculations for hypothetical compounds.

Ion Mobility Mass Spectrometry for this compound Conformer Separation

Ion mobility mass spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.net This method provides an additional dimension of separation to traditional mass spectrometry, enabling the differentiation of isomers and conformers that may be indistinguishable by mass alone. researchgate.net For a flexible molecule like this compound, which possesses several rotatable bonds, multiple conformers can exist at room temperature. These conformers, while having the same mass, will have different three-dimensional shapes and therefore different collision cross-sections (CCS).

In an IM-MS experiment, ions are introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Compact, folded conformers will experience fewer collisions with the buffer gas and travel faster, while more extended, open conformers will have a larger CCS, leading to more collisions and a longer drift time. nih.gov

The application of IM-MS to this compound would allow for the characterization of its conformational landscape. By measuring the arrival time distribution of the ions, it is possible to identify the presence of different conformers and even quantify their relative abundances under specific experimental conditions. This information is crucial for understanding the molecule's structure-activity relationship, as different conformers may exhibit different biological activities.

Table 2: Hypothetical Ion Mobility Data for Conformers of this compound

| Conformer | Theoretical Collision Cross-Section (Ų) | Relative Abundance (%) |

| Extended | 155.2 | 40 |

| Globular | 148.5 | 60 |

Note: This data is hypothetical and serves to illustrate the potential application of IM-MS.

Chiroptical Spectroscopy (if applicable) for this compound Enantiomers

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the stereochemistry of chiral molecules. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. For these techniques to be applicable, the molecule , this compound, must be chiral. Based on its structure, this compound is not inherently chiral as it does not possess a stereocenter. However, if a chiral center were introduced into the molecule, for instance through substitution on the butyl chain or the pyridine ring, then chiroptical techniques would be essential for its stereochemical elucidation.

Circular Dichroism (CD) Spectroscopy for this compound Stereochemistry

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the secondary structure of proteins and the absolute configuration of small organic molecules. If a chiral analogue of this compound were synthesized, its CD spectrum would exhibit characteristic positive or negative bands corresponding to its electronic transitions.

The sign and intensity of the CD signals are highly sensitive to the spatial arrangement of the chromophores within the molecule. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the chiral analogue can be determined.

Vibrational Circular Dichroism (VCD) of this compound

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD spectroscopy. mdpi.com It measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule, corresponding to its vibrational transitions. nih.gov VCD spectroscopy provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. ru.nlrsc.org

For a chiral derivative of this compound, the VCD spectrum would show a series of positive and negative bands in the mid-infrared region. Each vibrational mode of the chiral molecule can, in principle, give rise to a VCD signal. The VCD spectrum is a sensitive probe of the molecule's three-dimensional structure, including the conformation of the butyl chain and the orientation of the methylpyridine group.

Similar to CD spectroscopy, the interpretation of VCD spectra is greatly aided by theoretical calculations. By comparing the experimental VCD spectrum with the DFT-calculated spectra for different possible conformers of a specific enantiomer, the most stable solution-phase conformation and the absolute configuration can be determined with a high degree of confidence.

Computational Chemistry and Theoretical Modeling of N Butyl N Methylpyridine 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure of N-Butyl-N-methylpyridine-3-carboxamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to this compound have not been identified.

Density Functional Theory (DFT) Studies on this compound Reactivity and Properties

No dedicated Density Functional Theory (DFT) studies on the reactivity and properties of this compound were found. Such studies are crucial for predicting a molecule's behavior. For similar molecules, DFT is often used to calculate a range of properties. researchgate.netresearchgate.net For instance, research on other carboxamides has utilized DFT to analyze electronic properties and reactivity, often involving the calculation of HOMO-LUMO energy gaps to understand reactivity trends. researchgate.net A study on a model Chichibabin reaction used the B3LYP/6-31+G(d) method for geometry optimization. researchgate.net Without specific research on this compound, it is impossible to provide data on its calculated properties.

Ab Initio Methods for this compound Molecular Orbitals

There is no available research employing ab initio methods to study the molecular orbitals of this compound. Ab initio calculations, which are based on first principles without experimental parameters, provide a detailed picture of electron distribution and energy levels. For related compounds like the ionic liquid 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526), ab initio calculations have been used to develop force fields for simulations. rsc.org

Molecular Dynamics Simulations for this compound Conformational Space

Molecular dynamics (MD) simulations are powerful tools for exploring how molecules move and change shape over time. No MD simulation studies were found specifically for this compound.

All-Atom Molecular Dynamics of this compound in Solvent Systems

There are no published all-atom molecular dynamics simulations of this compound in any solvent system. This type of simulation would provide critical insights into the molecule's flexibility, its preferred shapes (conformations), and its interactions with solvent molecules. Studies on other n-butyl-containing compounds, such as 1-n-butyl-3-methylimidazolium chloride, have used all-atom MD to investigate properties like viscosity, diffusion, and thermodynamics in both neat liquid and binary mixtures. diva-portal.org

Coarse-Grained Models for this compound Self-Assembly

Coarse-grained (CG) modeling, which simplifies molecular representations to study large-scale phenomena like self-assembly, has not been applied to this compound in available literature. This methodology is typically used for surfactants or polymers to understand the formation of complex structures like micelles or bilayers over longer timescales than are accessible with all-atom simulations.

Docking and Molecular Modeling of this compound-Biomolecule Interactions

Molecular docking is a computational technique used to predict how a small molecule might bind to a larger biomolecule, such as a protein. While this method has been applied to a wide array of pyridine-3-carboxamide (B1143946) derivatives to explore their potential as therapeutic agents, no such studies have been performed for this compound. nih.govmdpi.comnih.gov

For example, docking studies on other pyridine-3-carboxamide analogs have been used to identify potent inhibitors against bacterial proteins or human enzymes. nih.govmdpi.com These studies typically report binding energies and identify key interactions (like hydrogen bonds) with amino acid residues in the protein's active site. nih.gov Without specific docking studies, the potential biomolecular targets and binding modes of this compound remain unknown.

Receptor-Ligand Docking Studies for Potential this compound Targets

Receptor-ligand docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a receptor, typically a protein. This method is instrumental in identifying potential biological targets for a compound and elucidating the molecular interactions that stabilize the ligand-receptor complex.

While specific docking studies exclusively focused on this compound are not extensively documented in publicly available literature, research on structurally related pyridine (B92270) carboxamide derivatives provides insights into its potential targets and binding modes. For instance, studies on aminopyridine carboxamides have identified c-Jun N-terminal kinase-1 (JNK-1) as a potential target. nih.gov Docking simulations of these analogues into the JNK-1 active site have revealed key interactions responsible for inhibitory activity. nih.gov Similarly, pyridine-3-carboxamide derivatives have been investigated as inhibitors of E. coli DNA gyrase B, a crucial bacterial enzyme. rsc.org Docking studies have successfully predicted the binding modes of these inhibitors within the enzyme's active site. rsc.org

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and selecting a library of potential protein targets based on the known activities of similar molecules. These targets could include kinases, gyrases, and other enzymes where nicotinamide (B372718) or pyridine-based compounds have shown activity. The docking process would then calculate the binding energy for each pose of this compound within the active site of each target. The results would be ranked based on these binding energies, with lower energies typically indicating a more favorable interaction.

The analysis of the top-ranked poses would reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the N-butyl group, the N-methyl group, the pyridine ring, and the carboxamide linker of the ligand with the amino acid residues of the target protein. This information is critical for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity and selectivity.

Table 1: Potential Biological Targets for this compound Based on Docking Studies of Analogues

| Target Protein | Organism/Disease Association | Rationale based on Analogue Studies | Potential Interacting Residues (Hypothetical) |

| c-Jun N-terminal kinase-1 (JNK-1) | Inflammation, neurodegenerative diseases | Aminopyridine carboxamide analogues show inhibitory activity. nih.gov | ATP-binding site residues |

| E. coli DNA gyrase B | Bacterial infections | Pyridine-3-carboxamide analogues act as inhibitors. rsc.org | Active site residues involved in ATP hydrolysis |

| Bruton's tyrosine kinase (Btk) | Autoimmune diseases, B-cell malignancies | Nicotinamide analogues are known modulators. nih.gov | Kinase domain residues |

| Urease | Bacterial infections (e.g., H. pylori) | Pyridine carboxamide derivatives exhibit urease inhibition. mdpi.com | Active site metal ions and surrounding residues |

Free Energy Perturbation (FEP) for this compound Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands, or between a ligand and a mutated receptor. It is based on statistical mechanics and molecular dynamics (MD) simulations, providing a more accurate prediction of binding affinity compared to standard docking scores.

The application of FEP to this compound would typically follow a docking study to identify a promising biological target and an initial binding pose. The FEP calculation would then be used to predict the change in binding affinity resulting from modifications to the parent molecule. For example, one could computationally "mutate" the butyl group to a propyl or pentyl group, or alter the substitution pattern on the pyridine ring.

While no specific FEP studies on this compound have been published, the methodology has been successfully applied to a wide range of drug discovery projects, including the optimization of inhibitors for various enzymes. rsc.org The insights gained from FEP calculations can prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the drug development pipeline.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of unsynthesized compounds and to guide the design of more potent molecules.

For this compound, QSAR studies would involve synthesizing a series of analogues with variations in the N-butyl and N-methyl substituents, as well as modifications to the pyridine ring. The biological activity of these compounds would then be determined experimentally.

2D and 3D-QSAR Methodologies Applied to this compound Analogues

2D-QSAR: This approach utilizes descriptors that are calculated from the 2D representation of the molecules, such as topological indices, molecular weight, and counts of specific atom types or functional groups. Studies on 1,3-thiazinan-3-yl isonicotinamide (B137802) derivatives, which share the pyridine carboxamide core, have successfully employed 2D-QSAR to develop models with high predictive power (r² = 0.958, q² = 0.922) for antitubercular activity. nih.gov For this compound analogues, a 2D-QSAR model could identify the optimal chain length for the N-alkyl group or the importance of specific electronic properties of the pyridine ring for a given biological activity.

3D-QSAR: This methodology takes the 3D structure of the molecules into account. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around the molecules that represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. These fields are then correlated with biological activity.

A 3D-QSAR study on aminopyridine carboxamide inhibitors of JNK-1 yielded a highly predictive CoMFA model (q² = 0.585, r² = 0.988). nih.gov The resulting contour maps highlighted regions where bulky substituents would be favorable or unfavorable for activity, providing a visual guide for ligand optimization. nih.gov For this compound analogues, a 3D-QSAR model could precisely map the spatial requirements of the receptor's binding pocket, indicating where modifications to the N-butyl and N-methyl groups would enhance binding.

Table 2: Representative Statistical Parameters from QSAR Studies on Structurally Related Compounds

| QSAR Methodology | Compound Series | Biological Activity | r² | q² | Reference |

| 2D-QSAR (SA-MLR) | Thiazinan-Isoniazid Pharmacophore | Antitubercular | 0.958 | 0.922 | nih.gov |

| 3D-QSAR (CoMFA) | Aminopyridine Carboxamides | JNK-1 Inhibition | 0.988 | 0.585 | nih.gov |

| 3D-QSAR (Atom-based) | Imidazo[1,2-a]pyridine-3-carboxamides | Antimycobacterial | 0.918 | 0.675 | openpharmaceuticalsciencesjournal.comresearchgate.net |

Machine Learning Approaches in Predicting this compound Biological Activity

Machine learning (ML) encompasses a broad range of algorithms that can learn from data and make predictions. In drug discovery, ML models are increasingly used to predict the biological activity of compounds, often outperforming traditional QSAR methods, especially when dealing with large and complex datasets.

Various ML algorithms, such as Random Forest, Support Vector Machines (SVM), and Gradient Boosting, can be trained on a dataset of this compound analogues and their corresponding biological activities. nih.gov These models can handle a large number of molecular descriptors and can capture complex, non-linear relationships between structure and activity.

For instance, machine learning models have been successfully trained to predict the biological activity of aromatase inhibitors with high accuracy (R² values up to 0.84 for random forest regression). nih.gov Similarly, ML approaches have been used to predict the bioactivity of compounds targeting SARS-CoV-2 proteins. plos.org

For this compound, an ML model could be developed to predict its activity against a specific target or a panel of targets. The input for the model would be a set of calculated molecular descriptors for each analogue, and the output would be the predicted biological activity. Such models can be used for virtual screening of large compound libraries to identify novel derivatives with desired activity profiles. Furthermore, explainable AI techniques can be applied to interpret the ML models, providing insights into the key structural features driving the predicted activity.

Molecular and Cellular Biological Interactions of N Butyl N Methylpyridine 3 Carboxamide

Target Identification and Binding Characterization of N-Butyl-N-methylpyridine-3-carboxamide

There is no available scientific literature that identifies the specific biological targets of this compound or characterizes its binding properties. Research into the broader class of pyridine (B92270) carboxamides suggests potential interactions with various biological targets, but these findings cannot be directly extrapolated to this specific compound without dedicated studies.

In Vitro Enzyme Inhibition Studies for this compound

No published in vitro studies detailing the inhibitory effects of this compound on specific enzymes were found. While some pyridine carboxamide derivatives have been investigated as enzyme inhibitors, the enzymatic inhibition profile of this compound remains uncharacterized.

Receptor Binding Assays for this compound Affinity and Selectivity

Data from receptor binding assays to determine the affinity and selectivity of this compound for specific receptors are not available in the public domain. The affinity (Kd or Ki values) and selectivity profile against various receptor subtypes have not been reported.

Ion Channel Modulation by this compound in Reconstituted Systems

There is no information available from studies using reconstituted systems, such as artificial lipid bilayers, to investigate the direct modulatory effects of this compound on ion channels.

Mechanistic Investigations of this compound Action at the Molecular Level

Detailed mechanistic investigations into how this compound interacts with its potential biological targets at a molecular level have not been published.

Kinetic Analysis of this compound-Target Interactions

Due to the lack of identified biological targets, no kinetic analyses, such as the determination of association (kon) and dissociation (koff) rate constants, for the interaction of this compound with any biological target have been reported.

Allosteric Modulation Mechanisms of this compound

There is no evidence in the current scientific literature to suggest that this compound acts as an allosteric modulator at any receptor or enzyme. Studies investigating such mechanisms for this specific compound are absent.

Impact of this compound on Protein Conformational Dynamics

The interaction of small molecules with proteins is a dynamic process that can induce significant changes in the protein's three-dimensional structure, thereby altering its function. For compounds related to this compound, such as piperidine carboxamides, detailed structural studies have elucidated their impact on protein conformation.

One notable example involves the piperidine carboxamide SW584, which acts as an inhibitor of the Plasmodium falciparum 20S proteasome (Pf20S). Cryo-electron microscopy has revealed that SW584 binds to the β5 active site of the proteasome. nih.gov This binding occurs at an interface between the β5, β3, and β6 subunits, a region distant from the catalytic threonine residue. nih.gov The interaction is stabilized by multiple contact points, including hydrogen bonds between the piperidine amide carbonyl and the backbone amide of glycine-167 in the β6 subunit. nih.gov The binding of SW584 in this allosteric pocket induces conformational changes that inhibit the proteasome's chymotrypsin-like activity. nih.gov This illustrates how a carboxamide-containing molecule can modulate enzyme function by altering protein dynamics at a site distinct from the active center.

These findings suggest that this compound could similarly interact with target proteins, binding to specific pockets and inducing conformational shifts that result in the modulation of protein activity. The precise nature of this impact would depend on the specific protein target and the binding site's architecture.

Table 1: Interaction of Piperidine Carboxamide SW584 with Pf20S Proteasome Subunits

| Interacting Moiety of SW584 | Interacting Protein Subunit and Residue(s) | Type of Interaction |

|---|---|---|

| Thiazole and CH3-pyridine rings | β6 (N151, D153, S157, C159) | Van der Waals contacts |

| Piperidine amide carbonyl | β6 (G167) | Hydrogen bond |

| Amide NH | β6 (C165) | Hydrogen bond |

| Piperidine nitrogen | β6 (S170 Oγ) | Proximity (3.4 Å) |

Cell-Based Assays for this compound Cellular Pathway Modulation (excluding efficacy/toxicity)

Cell-based assays are crucial for understanding how a compound affects cellular machinery. While specific studies on this compound are limited, research on related nicotinamides and other N-butyl containing compounds provides a framework for its potential effects on signal transduction and other cellular processes.

The pyridine-3-carboxamide (B1143946) scaffold is present in nicotinamide (B372718), a form of vitamin B3, which is a precursor to NAD+ and a key modulator of various signaling pathways. Compounds with this core structure have the potential to influence pathways regulated by sirtuins and other NAD+-dependent enzymes.

Furthermore, the compound dl-3-n-butylphthalide (NBP) has been shown to modulate signaling pathways related to cell survival and apoptosis. Studies in diabetic rats demonstrated that NBP treatment leads to the up-regulation of Vascular Endothelial Growth Factor (VEGF) expression. nih.gov This suggests an interaction with the signaling cascades that control VEGF synthesis, potentially offering a protective effect by inhibiting caspase-3 mediated apoptosis. nih.gov

Research on N-phenyl nicotinamides, which share the pyridine-3-carboxamide core, has identified this class of molecules as potent inducers of apoptosis. nih.gov In cell-based assays using T47D breast cancer cells, these compounds were found to activate caspases, the executive enzymes of apoptosis. nih.gov

Further investigation into the mechanism revealed that compounds such as 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide arrest cells in the G2/M phase of the cell cycle, which is followed by the induction of apoptosis. nih.gov This indicates that these molecules interfere with the cellular machinery that governs mitotic progression. The study identified that N-phenyl nicotinamides act as inhibitors of microtubule polymerization, a key process for cell cycle completion. nih.gov

Similarly, a novel vitamin D3 analog, 21-(3-methyl-3-hydroxy-butyl)-19-nor D3, has been shown to induce apoptosis and affect the cell cycle in HL-60 leukemia cells. This compound increased the proportion of cells in the G1/G0 phase and elevated the expression of the cell cycle inhibitor p27kip1. nih.gov These examples underscore the potential for N-butyl containing carboxamides to modulate fundamental cellular processes like cell cycle progression and apoptosis.

Table 2: In Vitro Cellular Effects of Structurally Related Compounds

| Compound | Cell Line | Observed Effect | Mechanism/Pathway |

|---|---|---|---|

| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | G2/M phase cell cycle arrest | Inhibition of microtubule polymerization |

| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Induction of apoptosis | Caspase activation |

| dl-3-n-butylphthalide (NBP) | Diabetic Rat Hippocampus | Reduction of apoptosis | Enhanced VEGF expression, reduced caspase-3 |

| 21-(3-methyl-3-hydroxy-butyl)-19-nor D3 | HL-60 | G1/G0 phase cell cycle arrest | Increased expression of p27kip1 |

Interactions of this compound with Nucleic Acids and Lipids

Small molecules can interact with nucleic acids through several mechanisms, including intercalation between base pairs, binding within the minor or major grooves, or electrostatic interactions with the phosphate (B84403) backbone. atdbio.comnih.gov The planar aromatic pyridine ring of this compound suggests a potential for intercalative binding with DNA or RNA.

While direct binding studies for this specific compound are not available, research on related structures provides some context. For instance, the binding of 3'-N-piperidine-4-carboxyl-3'-deoxy-ara-uridine to ribonuclease A, a protein that binds RNA, shows how a molecule with a similar piperidine-carboxyl functional group can interact within an RNA-binding cavity. nih.gov In this case, the inhibitor's uridine moiety interacts with residues in the enzyme's pyrimidine recognition site, including His119 and Asp121. nih.gov This demonstrates that the chemical functionalities present in and related to this compound can facilitate interactions at nucleic acid binding sites.

The interaction of a compound with the lipid bilayer of cell membranes governs its ability to enter cells and reach intracellular targets. The lipophilicity introduced by the N-butyl and N-methyl groups suggests that this compound likely has the capacity to permeate cell membranes.

Studies on the permeability of a series of substituted pyridines across Caco-2 cell monolayers, a model for the intestinal barrier, show a wide range of permeability values. nih.gov Generally, nonpolar alkyl substituents tend to yield higher permeability. nih.gov For instance, the parent pyridine compound showed high permeability (107 × 10⁻⁶ cm/sec), whereas more polar, ionized derivatives had significantly lower values. nih.gov This suggests that the N-butyl group would contribute favorably to the membrane permeability of this compound.

Furthermore, studies with the carboxamide compound PK11195 have shown that it can directly affect the physical properties of membranes. Incubation of human glioma cells with PK11195 resulted in a significant increase in the membrane fluidity of mitochondria. nih.gov This indicates that carboxamide-containing molecules can integrate into lipid bilayers and alter their biophysical characteristics, which may, in turn, affect the function of membrane-bound proteins.

Table 3: Permeability of Substituted Pyridines Across Caco-2 Monolayers

| Pyridine Derivative | Permeability (× 10⁻⁶ cm/sec) |

|---|---|

| Parent Pyridine | 107 |

| 3-Carboxy Pyridine | ~6 |

| 4-Amino Pyridine | ~10 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Butyl N Methylpyridine 3 Carboxamide Derivatives

Systematic Modification of the Pyridine (B92270) Ring in N-Butyl-N-methylpyridine-3-carboxamide Analogues

The pyridine ring serves as a critical scaffold, and alterations to its structure, either by changing the position of the carboxamide group or by introducing new substituents, can profoundly impact molecular interactions with biological targets.

The location of the N-Butyl-N-methylcarboxamide group on the pyridine ring dictates the spatial orientation of the side chain relative to the ring's nitrogen atom. This positioning is crucial for establishing key interactions with protein targets. The parent compound has the substituent at the 3-position (meta-). Shifting this group to the 2-position (ortho-) or 4-position (para-) creates positional isomers with distinct electronic and steric properties.

Research on related pyridine carboxamides has shown that the position of the amide group significantly affects the electron-donating properties of the reaction center. mdpi.com For instance, in reactions involving alkylation, substrates with meta- and para-substitution often exhibit higher reactivity and product yields compared to their ortho-substituted counterparts. mdpi.com This is attributed to reduced steric hindrance and more favorable electronic distribution in the meta and para isomers. mdpi.com In a biological context, the ortho-isomer would place the bulky amide side chain adjacent to the pyridine nitrogen, which could sterically hinder potential hydrogen bonds or other interactions with a receptor. The 4-position would place the side chain directly opposite the ring nitrogen, leading to a different vector for target engagement compared to the 3-position. The specific activity profile of each isomer is therefore highly dependent on the topology of the target's binding site.

| Isomer Position | Description | Potential Impact on Activity |

| 2-Position (ortho) | Carboxamide group is adjacent to the pyridine nitrogen. | Potential for steric clash, intramolecular hydrogen bonding, or unique chelation with a target. May decrease activity due to hindrance. mdpi.com |

| 3-Position (meta) | Carboxamide group is separated from the pyridine nitrogen by one carbon. | Offers a balanced electronic profile and specific spatial orientation that may be optimal for target binding. mdpi.com |

| 4-Position (para) | Carboxamide group is opposite the pyridine nitrogen. | Presents a different directional vector for the side chain, which could lead to enhanced or diminished activity depending on binding site geometry. |

Introducing substituents onto the pyridine ring is a common strategy to modulate potency, selectivity, and physicochemical properties. The nature and position of these substituents can alter the ring's electron density and create new interaction points. Studies on various pyridine derivatives demonstrate that even minor additions can lead to significant changes in biological activity. nih.gov

For example, in one study on nicotinic receptor ligands, adding a 6'-chloro group to a pyridine-based compound significantly enhanced binding affinity. nih.gov Similarly, the introduction of methoxy (B1213986) (OMe) groups to certain pyridine derivatives has been shown to increase antiproliferative activity, with the number and position of the OMe groups directly correlating to potency. nih.gov Electron-withdrawing groups like halogens or nitro groups, and electron-donating groups like alkyl or methoxy groups, can fine-tune the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor.

| Substituent Type | Example | General Effect on Pyridine Ring | Observed Impact in Analogous Series |

| Electron-Donating | Methoxy (-OCH₃) | Increases electron density. | Increased antiproliferative activity. nih.gov |

| Electron-Withdrawing | Chloro (-Cl) | Decreases electron density, increases lipophilicity. | Potentiation of nicotinic receptor binding affinity. nih.gov |

| Electron-Withdrawing | Nitro (-NO₂) | Strongly decreases electron density. | Can modulate electronic properties for specific interactions. mdpi.com |

| Steric Bulk | Vinyl (-CH=CH₂) | Adds bulk and potential for pi-stacking. | Increased binding potency in combination with other groups. nih.gov |

Exploration of the Amide N-Substituent in this compound for SAR

The N-butyl and N-methyl groups attached to the amide nitrogen are critical determinants of the molecule's interaction with its biological target, primarily by occupying hydrophobic pockets within a binding site.

The N-butyl group of this compound is believed to interact with a hydrophobic region of its biological target. Modifying the length and branching of this alkyl chain can probe the dimensions and characteristics of this pocket. SAR studies on other bioactive molecules, such as cannabimimetic indoles, have demonstrated that an optimal alkyl chain length is often required for high-affinity binding. nih.gov In that series, activity increases with chain lengths from three to five carbons, but a dramatic decrease in binding is observed when the chain is extended to seven carbons. nih.gov This suggests the binding pocket has a finite size.

Similarly, increasing alkyl chain length in some molecular series can lead to decreased conformational freedom, which can be either beneficial or detrimental to activity. nih.gov Branching the alkyl chain, for instance, by replacing the n-butyl group with an isobutyl or tert-butyl group, introduces steric bulk that can provide a better fit in some pockets but may be too large for others. The use of a tert-butyl group, for example, was found to be favorable in a series of SARS-CoV 3CL protease inhibitors. nih.gov

| Modification | Description | Potential Effect on Activity |

| Chain Shortening | e.g., N-Propyl | May result in incomplete occupation of the hydrophobic pocket, leading to reduced affinity. |

| Chain Lengthening | e.g., N-Pentyl, N-Hexyl | Can provide stronger hydrophobic interactions if the pocket is large enough, but may lead to a steric penalty or loss of affinity if the pocket is constrained. nih.gov |

| Chain Branching | e.g., N-isobutyl, N-tert-butyl | Increases steric bulk. Can improve binding by providing a better shape fit for a specific pocket, but can also reduce activity if the pocket is narrow. nih.gov |

Influence of the Methyl Substituent on the Amide Nitrogen of this compound

The presence of the methyl group on the amide nitrogen (a tertiary amide) is a subtle but often critical structural feature compared to a secondary amide analog (lacking the methyl group). This modification has several significant consequences for the molecule's behavior.

Firstly, N-methylation prevents the amide from acting as a hydrogen bond donor, which can be crucial for selectivity if the target pocket has a hydrogen bond acceptor that would otherwise bind to the N-H of a secondary amide. Secondly, it increases the lipophilicity of the compound. Most importantly, N-methylation can have a profound effect on the molecule's conformation. It restricts rotation around the amide C-N bond and can stabilize a specific "bioactive" conformation that is more favorable for binding. nih.gov Studies have shown that N-methylation can lead to a significant improvement in biological activity by stabilizing a conformation that better presents the other key interacting moieties to the target. nih.govnih.gov This phenomenon, sometimes referred to as the "magic methyl" effect, highlights how a small structural change can have a large impact on potency. nih.gov

| Feature | N-H (Secondary Amide) | N-CH₃ (Tertiary Amide) | Impact on Properties/Activity |

| H-Bonding | Can act as H-bond donor and acceptor. | Can only act as H-bond acceptor (at carbonyl oxygen). | Prevents unwanted H-bond donation; can improve selectivity. |

| Lipophilicity | More polar. | More lipophilic (greasier). | May improve membrane permeability and hydrophobic interactions. |

| Conformation | More rotational freedom around the C-N bond. | Rotation is more restricted. | Can lock the molecule into a more potent, bioactive conformation, leading to improved activity. nih.govnih.gov |

Deletion or Alteration of the N-Methyl Group in this compound Analogues

The N-methyl group on the carboxamide nitrogen of this compound plays a significant role in modulating its biological activity. Studies on related N-alkyl nicotinamide (B372718) derivatives have shown that alterations at this position can have profound effects on potency and selectivity.

Deletion of the N-methyl group to yield the corresponding N-butyl-pyridine-3-carboxamide would likely alter the compound's conformational flexibility and its ability to interact with its biological target. In many ligand-receptor interactions, N-methylation can serve to lock the amide bond in a specific conformation, which may be optimal for binding. The removal of this methyl group introduces a hydrogen atom, which can act as a hydrogen bond donor, potentially leading to different binding modes.

Alteration of the N-methyl group to a larger alkyl group, such as an N-ethyl or N-propyl group, would increase steric bulk around the amide nitrogen. This modification can have varied effects depending on the topology of the receptor's binding pocket. If the pocket is sterically constrained, increasing the size of the alkyl group may lead to a decrease or loss of activity. Conversely, if the pocket has a larger hydrophobic region, a larger alkyl group could lead to enhanced binding affinity through increased hydrophobic interactions.

Research on a series of N-alkyl-5-hydroxypyrimidinone carboxamides, which share the N-alkyl carboxamide feature, demonstrated that the nature of the N-alkyl substituent is critical for antitubercular activity. nih.gov For instance, replacement of a methyl group with an ethyl group at this position resulted in improved minimum inhibitory concentrations (MICs), while complete removal of the alkyl group was detrimental to the activity. nih.gov This suggests that a certain degree of lipophilicity and specific steric bulk at the N-position is favorable for the biological activity of this class of compounds.

Interactive Data Table: Effect of N-Alkyl Substitution on the Activity of a Related Series of Carboxamides

| Compound ID | N-Substituent | Relative Activity | Reference |

| Analogue 1 | Methyl | +++ | nih.gov |

| Analogue 2 | Ethyl | ++++ | nih.gov |

| Analogue 3 | H | + | nih.gov |

This table is a representative example based on findings from related compound series and is intended to illustrate the potential impact of N-alkylation on the biological activity of this compound analogues.

Stereochemical Implications of the N-Methyl Group

The relative orientation of the N-butyl and N-methyl groups can affect the molecule's three-dimensional shape, which in turn can influence how it fits into a chiral binding site of a biological target, such as an enzyme or a receptor. Stereochemistry is known to have a crucial impact on drug action, affecting not only target binding but also metabolism and distribution. nih.gov While direct studies on the stereochemical implications of the N-methyl group in this compound are not available, research on other chiral molecules highlights the importance of stereoisomerism for biological activity. nih.gov

Elucidation of Key Pharmacophores and Structural Determinants for this compound Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the key pharmacophores for this compound activity is essential for designing new derivatives with improved properties.

Mapping Ligand-Receptor Interactions to this compound Structural Features

While specific ligand-receptor interaction data for this compound is not publicly available, we can infer potential interactions based on its structural components and studies of related nicotinamide derivatives. nih.gov

The key structural features of this compound that likely contribute to its pharmacophoric profile include:

The Pyridine Ring: This aromatic heterocycle can participate in various interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor binding pocket. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

The Carboxamide Linkage: The amide group is a critical functional group that can act as both a hydrogen bond donor (if N-unsubstituted) and a hydrogen bond acceptor (the carbonyl oxygen). In the case of this compound, the carbonyl oxygen is a key hydrogen bond acceptor. The planarity of the amide bond also imposes conformational constraints on the molecule.

The N-Butyl Group: This lipophilic alkyl chain likely interacts with hydrophobic pockets within the receptor. The length and branching of this alkyl group can significantly influence binding affinity and selectivity.

The N-Methyl Group: As discussed, this group can influence the conformation of the amide bond and contribute to hydrophobic interactions within a specific sub-pocket of the receptor.

Pharmacophore modeling studies on other nicotinamide derivatives have identified key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings as being crucial for their biological activity. nih.govnih.gov For instance, a pharmacophore model for nicotinamide N-methyltransferase (NNMT) inhibitors included features that map onto the nicotinamide core and its substituents. nih.gov

Design Principles for Optimized this compound Derivatives based on SAR

Based on the structure-activity relationships of related pyridine-3-carboxamide (B1143946) and nicotinamide derivatives, several design principles can be proposed for the optimization of this compound analogues:

Modification of the Pyridine Ring: Introduction of small electron-donating or electron-withdrawing substituents at various positions on the pyridine ring could modulate the electronic properties and binding interactions. For example, studies on other pyridine derivatives have shown that the presence and position of groups like -OH, -OMe, and -NH2 can enhance biological activity. mdpi.com

Alteration of the N-Alkyl Groups: Systematic variation of the N-butyl and N-methyl groups can be explored to probe the steric and hydrophobic requirements of the binding site. This could involve changing the length of the alkyl chains, introducing branching, or incorporating cyclic structures. As seen in related series, even small changes to these alkyl groups can significantly impact potency. nih.gov

Isosteric Replacement: The pyridine ring could be replaced with other heteroaromatic scaffolds (e.g., pyrimidine, pyrazine, thiazole) to explore different electronic distributions and hydrogen bonding patterns. Similarly, the carboxamide linker could be replaced with other bioisosteres, although the amide bond is often crucial for the activity of this class of compounds. researchgate.net

Conformational Constraint: Introducing rigid elements into the N-butyl chain or linking it back to the pyridine ring could lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

A study on N-(thiophen-2-yl) nicotinamide derivatives demonstrated that structural modifications around the pyridine ring and the amide substituent significantly influenced their fungicidal activity, highlighting the importance of a systematic SAR approach. mdpi.com

Interactive Data Table: General Design Strategies for Nicotinamide Analogues

| Design Strategy | Rationale | Potential Outcome | Reference |

| Pyridine Ring Substitution | Modulate electronics and explore new interactions | Enhanced potency and/or selectivity | mdpi.com |

| N-Alkyl Chain Variation | Probe hydrophobic pockets and steric tolerance | Improved binding affinity | nih.gov |

| Bioisosteric Replacement | Alter physicochemical properties and H-bonding | Novel scaffolds with different activity profiles | researchgate.net |

| Conformational Restriction | Reduce conformational flexibility, favor bioactive pose | Increased affinity and selectivity | nih.gov |

This table provides a generalized overview of design principles based on SAR studies of related compound classes.

Metabolic Transformations of N Butyl N Methylpyridine 3 Carboxamide in Vitro/enzymatic Focus

Characterization of N-Butyl-N-methylpyridine-3-carboxamide Metabolites

Isolation and Structural Elucidation of this compound Metabolites from in vitro Systems

No published studies were found detailing the isolation and structural characterization of metabolites of this compound from in vitro systems such as human liver microsomes or other enzymatic preparations.

While general metabolic pathways for structurally related compounds can be hypothesized, specific experimental data for this compound is absent. Typically, for compounds containing a pyridine (B92270) ring and N-alkyl substituents, metabolic reactions could include:

Oxidation of the pyridine ring: Formation of N-oxides or hydroxylated pyridines.

N-dealkylation: Removal of the butyl or methyl group to form the corresponding secondary or primary amides.

Hydroxylation of the N-butyl chain: Oxidation at various positions on the butyl group.

However, without experimental evidence, the formation of these or any other metabolites remains speculative for this specific compound. Techniques commonly used for such studies include high-performance liquid chromatography (HPLC) for separation and mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Emerging Research Directions and Future Perspectives for N Butyl N Methylpyridine 3 Carboxamide

Advanced Spectroscopic Probes for N-Butyl-N-methylpyridine-3-carboxamide in Complex Systems

The development of sophisticated analytical techniques is crucial for elucidating the behavior of molecules in intricate biological and chemical environments. For a compound like this compound, advanced spectroscopic methods could offer unprecedented insights into its interactions and dynamics.

Hyperpolarization Techniques for Enhanced this compound Detection

Hyperpolarization techniques, such as Dissolution Dynamic Nuclear Polarization (d-DNP), have revolutionized the field of Nuclear Magnetic Resonance (NMR) spectroscopy by dramatically increasing signal sensitivity. The application of these methods to this compound could enable its detection at concentrations far below the limits of conventional NMR. This would be particularly advantageous for studying its behavior in complex biological matrices where its concentration might be exceedingly low. Research in this area would involve the synthesis of a hyperpolarizable precursor of this compound and its subsequent polarization and dissolution for real-time metabolic or interaction studies.

Single-Molecule Spectroscopy Applied to this compound Interactions